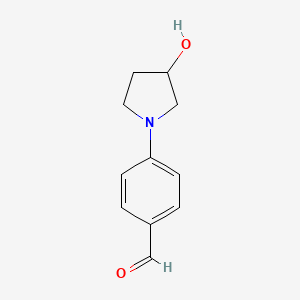

4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

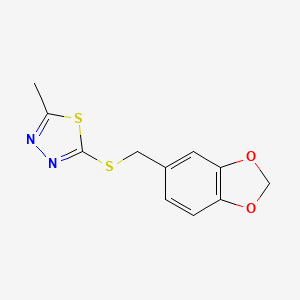

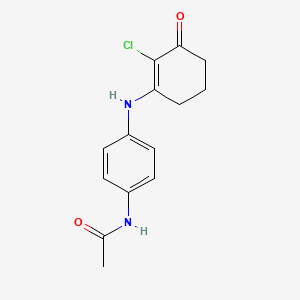

“4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde” consists of a benzaldehyde group attached to a hydroxypyrrolidinyl group . The InChI code for this compound is 1S/C11H13NO2/c13-8-9-1-3-10(4-2-9)12-6-5-11(14)7-12/h1-4,8,11,14H,5-7H2 .Physical And Chemical Properties Analysis

“4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde” is a powder that should be stored at room temperature . The boiling point is not specified .Applications De Recherche Scientifique

Flavor and Fragrance Industry

4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde: is structurally related to benzaldehyde, which is known for its almond-like aroma. It is used as a flavoring agent in the food industry and as a fragrance in perfumery. The compound’s ability to impart a pleasant scent and taste makes it valuable for creating new aromatic compounds in this sector .

Pharmaceutical Synthesis

This compound serves as a building block in the synthesis of various pharmaceuticals. Its chemical structure allows for the creation of complex molecules that can be used in drug development, particularly for neurological and psychological medications due to its pyrrolidine ring, which is often found in psychoactive substances .

Enzymatic Production Processes

Recent studies have shown that derivatives of benzaldehyde can be efficiently produced from l-phenylalanine using enzymes. This process is significant for industrial applications where enzymatic methods offer a more sustainable and eco-friendly alternative to traditional chemical synthesis .

Antimicrobial and Antioxidant Activities

Benzaldehyde derivatives, including 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde , have demonstrated potential in antimicrobial and antioxidant applications. This makes them candidates for use in preserving food products, as well as in developing new types of antimicrobial agents .

Insecticidal Properties

The compound has shown promise in the field of agriculture as an insecticide. Its structural analogs have been effective in controlling pest populations, which could lead to the development of new, safer insecticides that are less harmful to the environment .

Plant Growth Regulation

Research has indicated that benzaldehyde and its derivatives can act as plant growth regulators. This application is particularly interesting for the agricultural sector, where controlling and optimizing plant growth is crucial for crop yield improvement .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(3-hydroxypyrrolidin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-9-1-3-10(4-2-9)12-6-5-11(14)7-12/h1-4,8,11,14H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEOACHOGSINGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2886978.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2886982.png)

amino}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2886983.png)